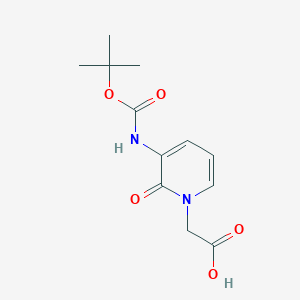

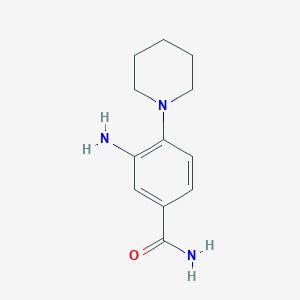

3-Amino-4-(piperidin-1-yl)benzamide

Übersicht

Beschreibung

“3-Amino-4-(piperidin-1-yl)benzamide” is a chemical compound with the molecular weight of 219.29 . It is also known as 3-amino-4-(1-piperidinyl)benzamide . The compound is available in solid form .

Synthesis Analysis

Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “3-Amino-4-(piperidin-1-yl)benzamide” is represented by the InChI code1S/C12H17N3O/c13-10-8-9 (12 (14)16)4-5-11 (10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2, (H2,14,16) . Physical And Chemical Properties Analysis

“3-Amino-4-(piperidin-1-yl)benzamide” is a solid compound . It has a molecular weight of 219.29 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Piperidine derivatives, such as 3-Amino-4-(piperidin-1-yl)benzamide, are crucial in the pharmaceutical industry. They are involved in the synthesis of various drugs due to their significant role in medicinal chemistry . The synthesis processes often involve intra- and intermolecular reactions leading to various piperidine derivatives, which are then evaluated for their pharmacological potential.

Anticancer Activity

Some piperidine derivatives have been designed to act as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy . These compounds, including 3-Amino-4-(piperidin-1-yl)benzamide, are investigated for their efficacy against cancer cells.

Antimicrobial and Antifungal Properties

Piperidine compounds exhibit a range of biological activities, including antimicrobial and antifungal effects. This makes them valuable in the development of new treatments for infectious diseases .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for the development of pain relief and anti-inflammatory drugs. Their mechanism of action typically involves the modulation of various biochemical pathways associated with pain and inflammation .

Neuroprotective Effects

Research has indicated that piperidine derivatives can have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. These compounds can potentially protect nerve cells from damage and improve cognitive functions .

Antihypertensive and Cardiovascular Applications

Due to their ability to interact with biological systems, some piperidine derivatives are being studied for their potential use in treating hypertension and other cardiovascular conditions. They may work by affecting the vascular system and reducing blood pressure .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

References:

- 3-amino-4-(piperidin-1-yl)benzamide hydrochloride

- Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (DS96432529): An Effective Oral Bone Anabolic Agent

- Piperidine nucleus in the field of drug discovery

- 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one

Eigenschaften

IUPAC Name |

3-amino-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-8-9(12(14)16)4-5-11(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPIUPQQXZIRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366136 | |

| Record name | 3-amino-4-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(piperidin-1-yl)benzamide | |

CAS RN |

31642-95-2 | |

| Record name | 3-amino-4-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.